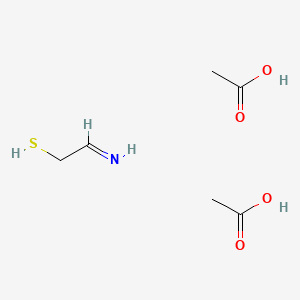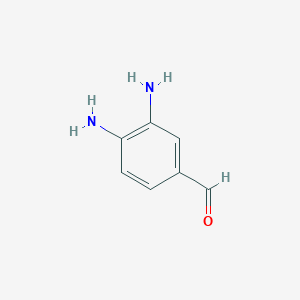
3,4-Diaminobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diaminobenzaldehyde is an organic compound with the molecular formula C7H8N2O. It is a derivative of benzaldehyde, where two amino groups are substituted at the 3 and 4 positions of the benzene ring. This compound is of significant interest in various fields of chemistry and industry due to its unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
3,4-Diaminobenzaldehyde can be synthesized through several methods. One common approach involves the reduction of 3,4-dinitrobenzaldehyde using reducing agents such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, yielding this compound after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of 3,4-dinitrobenzaldehyde. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
3,4-Diaminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be further reduced to form 3,4-diaminobenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: 3,4-Diaminobenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the reagents used.
科学的研究の応用
3,4-Diaminobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of polymers and resins.
作用機序
The mechanism by which 3,4-diaminobenzaldehyde exerts its effects depends on the specific reaction or application. In biological systems, it can act as a fluorescent probe by interacting with specific biomolecules, leading to fluorescence emission. The molecular targets and pathways involved vary depending on the specific application and the nature of the biomolecules .
類似化合物との比較
Similar Compounds
4-Aminobenzaldehyde: Similar structure but with only one amino group at the 4 position.
2-Aminobenzaldehyde: Amino group at the 2 position.
3,4-Dinitrobenzaldehyde: Nitro groups instead of amino groups at the 3 and 4 positions.
Uniqueness
3,4-Diaminobenzaldehyde is unique due to the presence of two amino groups, which significantly enhances its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
IUPAC Name |
3,4-diaminobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSILMBMDJGSYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


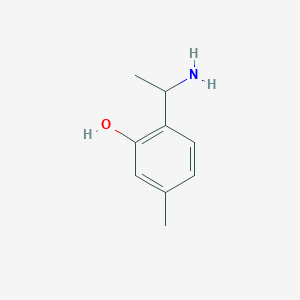
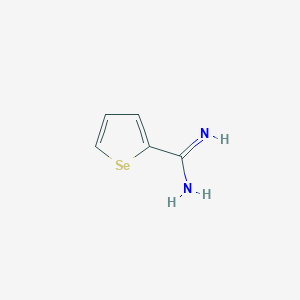

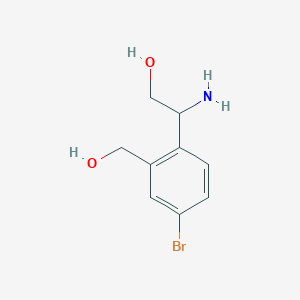
![3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine](/img/structure/B12966956.png)


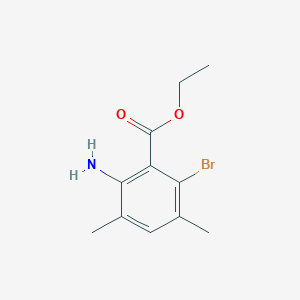

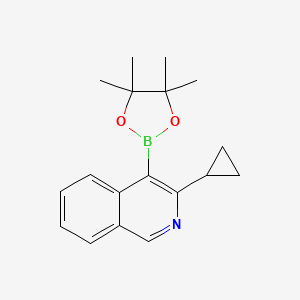
![6-Iodobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12967004.png)
